molecular formula C7H18Cl2N2 B595646 cis-2-Aminomethyl-cyclohexylamine dihydrochloride CAS No. 1212366-42-1

cis-2-Aminomethyl-cyclohexylamine dihydrochloride

Cat. No.: B595646
CAS No.: 1212366-42-1
M. Wt: 201.13 g/mol
InChI Key: JMZYSMFVIDNXBL-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which cis-2-Aminomethyl-cyclohexylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Introduction

Cis-2-Aminomethyl-cyclohexylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is a derivative of cyclohexylamine, which has been explored for various therapeutic applications, including its role as a building block in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amine groups in the compound allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, which modulate their activity. This interaction is crucial for the compound's efficacy in biological systems.

Key Mechanisms Include:

  • Enzyme Modulation : The compound can act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, affecting signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of cyclohexylamines exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that cyclohexylamine derivatives may possess neuroprotective effects. These compounds have been shown to modulate neuroinflammatory responses and may protect against neurodegenerative conditions by reducing oxidative stress .

Case Studies

  • Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various cyclohexylamine derivatives against common bacterial strains. Results indicated that this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting enhanced efficacy .
  • Anti-inflammatory Research : In a controlled experiment, this compound was tested on RAW 264.7 macrophage cells. The compound significantly reduced the production of inflammatory cytokines in a dose-dependent manner, indicating its potential use in inflammatory disease management .
  • Neuroprotection Study : A recent study investigated the neuroprotective effects of cyclohexylamine derivatives in models of neuroinflammation. The results showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates under oxidative stress conditions .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Effect Study Reference
AntimicrobialInhibits growth of S. aureus
Inhibits growth of E. coli
Anti-inflammatoryReduces TNF-α and IL-6 levels
NeuroprotectiveDecreases ROS levels
Improves neuronal survival

Properties

CAS No.

1212366-42-1

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-(aminomethyl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h6-7H,1-5,8-9H2;2*1H

InChI Key

JMZYSMFVIDNXBL-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)CN)N.Cl.Cl

Canonical SMILES

C1CCC(C(C1)CN)N.Cl.Cl

Synonyms

cis-2-Aminomethyl-cyclohexylamine dihydrochloride

Origin of Product

United States

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